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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)pyridine

CAS No.: 4783-69-1

Cat. No.: B14155268

Get Quote

Technical Monograph: 2-(4-Chlorophenoxy)pyridine

Executive Summary
2-(4-Chlorophenoxy)pyridine (CAS: 4783-69-1) is a pivotal heteroaromatic ether scaffold

used extensively in the synthesis of agrochemicals and pharmaceutical agents.[1] Structurally

composed of a pyridine ring linked via an ether oxygen to a para-chlorophenyl moiety, it serves

as a robust electrophilic pharmacophore in drug discovery, particularly for p38 MAP kinase

inhibitors, and as a lipophilic core in herbicidal chemistries. This guide provides a definitive

technical analysis of its structure, physicochemical properties, synthesis via nucleophilic

aromatic substitution (S_NAr), and analytical characterization.

Part 1: Structural Characterization & Identity
The molecule features a central ether linkage connecting an electron-deficient pyridine ring (at

the C2 position) to an electron-rich p-chlorophenyl ring. This biaryl ether motif imparts

significant lipophilicity and metabolic stability, making it an ideal bioisostere for diphenyl ethers

in medicinal chemistry.
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Chemical Identity Table
Parameter Detail

IUPAC Name 2-(4-Chlorophenoxy)pyridine

CAS Number 4783-69-1

Molecular Formula C₁₁H₈ClNO

Molecular Weight 205.64 g/mol

Exact Mass 205.0294

SMILES Clc1ccc(Oc2ccccn2)cc1

InChI Key FVAZJGJEENAKRJ-UHFFFAOYSA-N

Structural Visualization
The following diagram illustrates the connectivity and the key electrophilic/nucleophilic sites

relevant to its reactivity.
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Caption: Structural connectivity of 2-(4-Chlorophenoxy)pyridine highlighting the ether bridge

between the pyridine and chlorophenyl rings.

Part 2: Physicochemical Properties
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Understanding the physical state and solubility is critical for assay development and

formulation.

Property Value / Description

Physical State Low-melting solid or viscous oil (Ambient)

Boiling Point ~300–310°C (Predicted at 760 mmHg)

Density ~1.25 g/cm³

LogP (Octanol/Water) 3.2 – 3.5 (Highly Lipophilic)

Solubility
Soluble in DCM, DMSO, Methanol, Ethyl

Acetate; Insoluble in Water

pKa (Conjugate Acid) ~2.5 (Pyridine nitrogen is weakly basic)

Part 3: Synthesis & Reaction Mechanism
The industrial standard for synthesizing 2-(4-Chlorophenoxy)pyridine is the Nucleophilic

Aromatic Substitution (S_NAr). This pathway is preferred over Ullmann coupling due to milder

conditions and the absence of transition metal catalysts.

Mechanism: S_NAr Addition-Elimination
The reaction proceeds via the attack of the 4-chlorophenoxide anion on the 2-chloropyridine.

The electronegative nitrogen of the pyridine ring stabilizes the anionic intermediate

(Meisenheimer complex), facilitating the displacement of the chloride leaving group.

Deprotonation: Base (K₂CO₃) deprotonates 4-chlorophenol to form the phenoxide.

Nucleophilic Attack: Phenoxide attacks C2 of 2-chloropyridine.

Intermediate Stabilization: The negative charge is delocalized onto the pyridine nitrogen.

Elimination: Chloride is expelled, restoring aromaticity.
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Reactants:
2-Chloropyridine + 4-Chlorophenol

Base Activation:
K2CO3 -> Phenoxide Anion

Deprotonation

Meisenheimer Complex
(Anionic Intermediate)

Nucleophilic Attack (C2)

Product:
2-(4-Chlorophenoxy)pyridine

Cl- Elimination
(Aromatization)

Byproducts:
KCl + KHCO3

Click to download full resolution via product page

Caption: S_NAr reaction pathway showing the activation of phenol and the formation of the

ether linkage via the Meisenheimer complex.

Experimental Protocol
Note: This protocol is designed for a 10 mmol scale.

Reagents:

2-Chloropyridine (1.14 g, 10 mmol)

4-Chlorophenol (1.28 g, 10 mmol)

Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol, anhydrous)

Solvent: DMF (Dimethylformamide) or DMSO (10 mL)
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Procedure:

Charge a 50 mL round-bottom flask with 4-chlorophenol, K₂CO₃, and DMF.

Stir at room temperature for 15 minutes to generate the phenoxide.

Add 2-chloropyridine dropwise.

Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the

disappearance of starting material.[2]

Workup: Cool to room temperature. Pour into ice-water (50 mL). Extract with Ethyl Acetate

(3 x 20 mL).

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in

vacuo. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Part 4: Analytical Profiling
Validation of the structure is achieved through NMR and Mass Spectrometry.

1H NMR Data (Predicted/Typical in CDCl₃)
The spectrum exhibits distinct regions for the pyridine and phenyl protons.

Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

8.20 Doublet (d) 1H
Pyridine C6-H (Ortho

to N)

7.70 Triplet (td) 1H Pyridine C4-H

7.35 Doublet (d) 2H
Phenyl C3/C5-H

(Ortho to Cl)

7.05 Doublet (d) 2H
Phenyl C2/C6-H

(Ortho to O)

6.95 Multiplet 2H Pyridine C3-H, C5-H
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Interpretation: The doublet at 8.20 ppm is characteristic of the pyridine proton adjacent to the

nitrogen. The symmetrical doublets (7.35 and 7.05 ppm) confirm the para-substituted phenyl

ring.

Mass Spectrometry (GC-MS / LC-MS)
Molecular Ion (M+): 205.0

Isotope Pattern: A characteristic 3:1 ratio for M+ (205) and M+2 (207) peaks is observed due

to the Chlorine-35 and Chlorine-37 isotopes.

Fragmentation: Loss of the chlorophenyl radical (M-127) typically yields the pyridinyloxy

cation.

Part 5: Applications in Drug Discovery
2-(4-Chlorophenoxy)pyridine acts as a privileged scaffold in medicinal chemistry.

p38 MAP Kinase Inhibitors: The ether linkage provides flexibility, allowing the pyridine

nitrogen to act as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

Derivatives of this scaffold have shown efficacy in treating inflammatory diseases.

Agrochemicals: Used as an intermediate for "Picolinafen" and related pyridine-based

herbicides, where the lipophilic chlorophenoxy group aids in penetrating plant cuticles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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